molecular formula C25H28N2O7S B5121368 N~1~,N~2~-bis(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~1~,N~2~-bis(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No. B5121368
M. Wt: 500.6 g/mol
InChI Key: XHWXHKXGDIMUAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~,N~2~-bis(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, also known as BAY 38-3441, is a chemical compound that belongs to the class of glycine receptor antagonists. Glycine receptors are found in the central nervous system and play an important role in the inhibition of neurotransmission. BAY 38-3441 has been extensively studied for its potential applications in the field of scientific research.

Mechanism of Action

N~1~,N~2~-bis(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide 38-3441 exerts its pharmacological effects by binding to the glycine receptor and blocking the action of glycine, which is an inhibitory neurotransmitter in the central nervous system. This leads to an increase in excitability and a decrease in inhibition, which can have a variety of effects on neuronal activity and behavior.
Biochemical and Physiological Effects:
N~1~,N~2~-bis(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide 38-3441 has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine in the striatum, which is a brain region that is involved in the regulation of movement and reward. N~1~,N~2~-bis(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide 38-3441 has also been shown to increase the activity of the prefrontal cortex, which is a brain region that is involved in the regulation of attention and decision-making.

Advantages and Limitations for Lab Experiments

N~1~,N~2~-bis(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide 38-3441 has several advantages for use in lab experiments. It is a potent and selective antagonist of the glycine receptor, which makes it a valuable tool for studying the role of glycine receptors in the central nervous system. It has also been shown to have a variety of effects on neuronal activity and behavior, which can be useful for investigating the mechanisms underlying various neurological and psychiatric disorders.
One limitation of N~1~,N~2~-bis(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide 38-3441 is that it has relatively poor solubility in water, which can make it difficult to administer in certain experimental protocols. Additionally, it has been shown to have some off-target effects on other receptors, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N~1~,N~2~-bis(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide 38-3441. One area of interest is the role of glycine receptors in various neurological and psychiatric disorders, such as schizophrenia, anxiety, and depression. N~1~,N~2~-bis(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide 38-3441 may be a useful tool for investigating the underlying mechanisms of these disorders and developing new treatments.
Another area of interest is the development of new glycine receptor antagonists with improved pharmacological properties, such as increased solubility and selectivity. These compounds could be useful for a variety of experimental and therapeutic applications.
Conclusion:
N~1~,N~2~-bis(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide 38-3441 is a valuable tool for studying the role of glycine receptors in the central nervous system. It has been extensively studied for its potential applications in the field of scientific research and has been shown to have a variety of effects on neuronal activity and behavior. While it has some limitations, it remains a valuable tool for investigating the underlying mechanisms of various neurological and psychiatric disorders and developing new treatments.

Synthesis Methods

N~1~,N~2~-bis(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide 38-3441 can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2,4-dimethoxybenzaldehyde with p-toluenesulfonyl chloride to form the corresponding sulfonyl derivative. This is followed by the reaction of the sulfonyl derivative with N-methylglycine methyl ester to form the N-methylglycine derivative. The final step involves the reaction of the N-methylglycine derivative with 2,4-dimethoxybenzaldehyde to form N~1~,N~2~-bis(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide 38-3441.

Scientific Research Applications

N~1~,N~2~-bis(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide 38-3441 has been extensively studied for its potential applications in the field of scientific research. It has been shown to be a potent and selective antagonist of the glycine receptor, which makes it a valuable tool for studying the role of glycine receptors in the central nervous system. N~1~,N~2~-bis(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide 38-3441 has been used in a variety of studies to investigate the effects of glycine receptor antagonists on neurotransmission, synaptic plasticity, and behavior.

properties

IUPAC Name

2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O7S/c1-17-6-10-20(11-7-17)35(29,30)27(22-13-9-19(32-3)15-24(22)34-5)16-25(28)26-21-12-8-18(31-2)14-23(21)33-4/h6-15H,16H2,1-5H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWXHKXGDIMUAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=C(C=C2)OC)OC)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(2,4-dimethoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.